7-Benzyltheophylline

Descripción

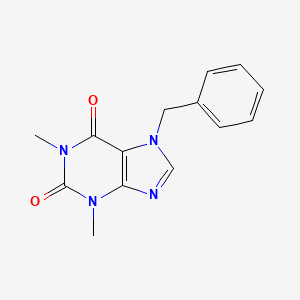

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-benzyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)18(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWQVDBZDNPNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170996 | |

| Record name | 7-Benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-85-8 | |

| Record name | 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Benzyltheophylline

Precursor Synthesis Pathways to 7-Benzyltheophylline Intermediates

The journey to this compound and its derivatives begins with the strategic modification of the theophylline (B1681296) scaffold. This section outlines the key preliminary steps: the bromination of theophylline and the subsequent benzylation of the resulting intermediate.

Bromination of Theophylline to 8-Bromotheophylline (B15645)

The initial step in the synthesis of many 7,8-disubstituted theophylline derivatives is the bromination of theophylline (1) to produce 8-bromotheophylline (2). derpharmachemica.com A common method for this transformation is the oxidative bromination of theophylline using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in glacial acetic acid. derpharmachemica.com This reaction typically proceeds over a period of 4 hours and yields 80-85% of recrystallized 8-bromotheophylline. derpharmachemica.com

Another reported method involves dissolving theophylline in a mixture of acetic acid and water at 50°C. prepchem.com Bromine is then added dropwise, causing the precipitation of 8-bromotheophylline. prepchem.com After cooling, the product is filtered, washed, and dried, affording a yield of 70-85%. prepchem.com

Table 1: Synthesis of 8-Bromotheophylline

| Reactant | Reagents | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Theophylline | HBr, H₂O₂ | Glacial Acetic Acid | 4 hours | 80-85% derpharmachemica.com |

Benzylation of 8-Bromotheophylline to 7-Benzyl-8-bromotheophylline

Following the synthesis of 8-bromotheophylline (2), the next step is the introduction of a benzyl (B1604629) group at the N7 position to yield 7-benzyl-8-bromotheophylline (3). This is achieved through the reaction of 8-bromotheophylline with benzyl chloride. derpharmachemica.com The reaction is typically carried out in a glycerin bath and heated to 150°C for one hour. derpharmachemica.com Progress is monitored by thin-layer chromatography (TLC). derpharmachemica.com Upon completion, the mixture is cooled, and the resulting precipitate of 7-benzyl-8-bromotheophylline is filtered and washed with petroleum ether. derpharmachemica.com After further purification by washing with water, a high yield of 98% can be achieved. derpharmachemica.com

An alternative procedure involves the alkylation of 8-bromotheophylline in dimethylformamide (DMF) with potassium carbonate and benzyl bromide at room temperature for 6 hours. clockss.org

Table 2: Synthesis of 7-Benzyl-8-bromotheophylline

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 8-Bromotheophylline | Benzyl Chloride | Glycerin Bath | 150°C | 1 hour | 98% derpharmachemica.com |

Synthesis of this compound Derivatives

With 7-benzyl-8-bromotheophylline in hand, further modifications can be made to synthesize various derivatives. This section focuses on the formation and subsequent esterification of this compound-8-thioacetic acid.

Formation of this compound-8-thioacetic Acid

The synthesis of this compound-8-thioacetic acid (4) is accomplished by reacting 7-benzyl-8-bromotheophylline (3) with thioacetic acid. derpharmachemica.com The reaction is conducted in a reactor equipped with a mechanical stirrer and a reflux condenser. derpharmachemica.com

For optimal results, the reaction is carried out in a water-ethanol mixture (40:60 ratio). derpharmachemica.com Sodium hydroxide (B78521) is first dissolved in the water, followed by the addition of thioacetic acid. derpharmachemica.com Ethanol and 7-benzyl-8-bromotheophylline are then added, and the mixture is heated under reflux for 5 hours. derpharmachemica.com The product is purified through a series of filtration and acidification steps, resulting in a yield of 85%. derpharmachemica.com

Table 3: Synthesis of this compound-8-thioacetic Acid

| Reactants | Solvent | Key Reagents | Reaction Time | Yield | Melting Point |

|---|

Esterification of this compound-8-thioacetic Acid

The final step discussed is the esterification of this compound-8-thioacetic acid (4) to produce its corresponding methyl ester. This is a classical esterification reaction involving the interaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. derpharmachemica.combyjus.com

The reaction is performed in a round-bottom flask with an excess of anhydrous methanol. derpharmachemica.com The flask is cooled in a bath while sulfuric acid is added in portions. derpharmachemica.com Subsequently, this compound-8-thioacetic acid is added, and the mixture is boiled under reflux for 4 hours. derpharmachemica.com This process yields the methyl ester of this compound-8-thioacetic acid. derpharmachemica.com

Table 4: Esterification of this compound-8-thioacetic Acid

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Product |

|---|

Derivatization at the 7,8-Positions of the Theophylline Core

A notable example of derivatization across these two positions is the synthesis of compounds like 7-(β-chloroethyl)-8-benzyltheophylline. This process typically starts with 8-benzyltheophylline (B105289), which is first benzylated at the C8 position. Subsequently, the N7 position is alkylated using a reagent like 1,2-dichloroethane (B1671644) to introduce the β-chloroethyl group. google.com This two-step modification highlights a common strategy: sequential functionalization of the xanthine (B1682287) core to build molecular complexity. The reactivity of the different positions on the xanthine ring allows for controlled, stepwise synthesis. nih.govuniroma1.it

Generation of 1,7-Dibenzyl Substituted Theophylline Analogs

The synthesis of 1,7-dibenzyl substituted theophylline analogs has been explored to create novel compounds with specific biological targets. researchgate.net One established method for generating such analogs involves the silylation of a 1-substituted xanthine, followed by alkylation at the 7-position, which provides a straightforward route to 1,7-disubstituted derivatives. nih.gov

In a specific study, a series of 1,7-dibenzyl-substituted theophylline derivatives were synthesized and evaluated as potential inhibitors for Bromodomain-containing protein 4 (BRD4). researchgate.net The synthesis yielded several compounds, with most showing detectable activity. researchgate.net This research underscores the utility of the this compound framework in medicinal chemistry for generating targeted inhibitors. researchgate.net

Table 1: Synthesis and Activity of Selected 1,7-Dibenzyl Substituted Theophylline Derivatives

| Compound | Description | IC50 (BRD4-BD1) | Selectivity Note |

|---|---|---|---|

| Series of 1,7-dibenzyl derivatives | Synthesized for evaluation as BRD4 inhibitors. | 2.51–10.50 µM | Most compounds showed detectable activity. researchgate.net |

| Compound 16d | A specific derivative from the synthesized series. | 2.51 µM | Showed 20-fold greater inhibition for BD1 over BD2 (> 50 µM). researchgate.net |

Synthesis of 7-(β-chloroethyl)-8-benzyltheophylline

The compound 7-(β-chloroethyl)-8-benzyltheophylline, chemically known as 8-benzyl-7-(2-chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, serves as a crucial intermediate in the synthesis of other complex molecules, most notably Bamifylline. google.comontosight.aivenkatasailifesciences.com

The primary synthetic route involves the reaction of 8-benzyltheophylline with either 1,2-dichloroethane or 1,2-dibromoethane. google.com This reaction specifically introduces the 2-chloroethyl group at the N7 position of the 8-benzyltheophylline core. This intermediate can then be further reacted, for example, with 2-ethylaminoethanol to produce Bamifylline.

The synthesis can be performed as a distinct step or as part of a one-pot reaction. In some procedures for synthesizing Bamifylline directly from 8-benzyltheophylline, 7-(β-chloroethyl)-8-benzyltheophylline is formed as a minor byproduct, with yields reported between 0.2% and 2%. google.com However, its isolation as a key intermediate is a common strategy in multi-step synthetic plans. google.comgoogle.com

Table 2: Synthesis Details for 7-(β-chloroethyl)-8-benzyltheophylline

| Starting Material | Reagent | Product | Role |

|---|

Catalytic Approaches in Xanthine Synthesis Incorporating Benzyl Groups

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce environmental impact. In the synthesis of xanthine derivatives, catalytic approaches are employed for various transformations. The incorporation of benzyl groups can be facilitated through these methods. For instance, N-heterocyclic carbene (NHC) complexes derived from xanthines are of significant interest. uniroma1.it

Research has shown that 1,3-dimethyl-7-benzylxanthine (a derivative of this compound) can be readily ethylated at the N9 position using agents like ethyl tosylate. nih.gov The resulting xanthinium salts are precursors for N-heterocyclic carbene complexes with metals such as silver(I), gold(I), and ruthenium(II). nih.gov These metal-NHC complexes are themselves valuable as catalysts in a range of important organic transformations. uniroma1.it This demonstrates a sophisticated use of the this compound structure, where it serves not just as a building block but as a ligand precursor for creating novel catalysts. uniroma1.itnih.gov

Challenges in Intramolecular Cyclization Reactions Involving this compound Derivatives

Intramolecular cyclization is a powerful strategy for constructing complex cyclic and heterocyclic molecules. However, such reactions involving xanthine derivatives, including those of this compound, present notable challenges. The synthesis of purine (B94841) systems, often achieved through methods like the Traube purine synthesis, can require harsh reaction conditions, long reaction times, and may result in low yields. nih.govresearchgate.net

The primary challenges stem from several factors:

Reaction Conditions : Many classical ring-closure methods demand high temperatures and the use of strong acids or bases, which can lead to side reactions and degradation of the complex starting material. nih.govresearchgate.net

Reactivity and Selectivity : The xanthine core has multiple reactive sites, and achieving regioselectivity during cyclization can be difficult. The presence of the bulky 7-benzyl group can sterically hinder the desired transformation or influence the electronic properties of the ring, potentially directing the reaction along an unintended pathway.

Catalyst Efficiency : While modern catalytic methods, including those using Lewis acids or phase-transfer catalysts, have been developed for intramolecular cyclizations in other systems, their application to complex substrates like this compound derivatives is not always straightforward. beilstein-journals.orgscirp.org Finding a catalyst that can efficiently promote the desired bond formation without leading to decomposition or undesired side products remains a significant hurdle.

These difficulties make the development of efficient and mild intramolecular cyclization protocols for this compound derivatives an active area of research, aimed at overcoming the limitations of traditional synthetic routes. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action for 7 Benzyltheophylline

Adenosine (B11128) Receptor Antagonism

7-Benzyltheophylline functions as an antagonist at adenosine receptors, a family of G protein-coupled receptors that are crucial in modulating a wide array of physiological processes. mdpi.comwikipedia.org The interaction of this compound with these receptors prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. wikipedia.org

The affinity and potency of this compound vary across the four main adenosine receptor subtypes: A1, A2A, A2B, and A3. nih.govresearchgate.net Generally, substitutions at the 7-position of the xanthine (B1682287) structure, as seen in this compound, tend to decrease affinity for adenosine receptors. researchgate.net However, this compound is a notable exception in certain contexts. nih.gov

Research indicates that while many N7-substituted xanthines show reduced affinity, this compound is actually more potent than its parent compound, theophylline (B1681296), at A1 receptors. nih.gov Specifically, it has been reported to be twofold more potent at A1 receptors. nih.gov In contrast, at A3 receptors, this compound is only slightly more potent than theophylline. researchgate.net The affinity for A2A and A2B receptors has been less specifically detailed in the provided context, but modifications at the N7 position are generally less detrimental for interaction with A2 receptors compared to A1 receptors. nih.gov

| Compound | A1 Receptor Affinity (Ki or IC50) | A2A Receptor Affinity (Ki or IC50) | A2B Receptor Affinity (Ki or IC50) | A3 Receptor Affinity (Ki) |

|---|---|---|---|---|

| This compound | Twofold more potent than theophylline nih.gov | Data not specified | Data not specified | Slightly more potent than theophylline researchgate.net |

| Theophylline | Reference compound nih.gov | Reference compound | Reference compound | Reference compound researchgate.net |

As an exception to the general observation that substitution at the 7-position of the xanthine molecule decreases affinity, this compound demonstrates enhanced potency at A1 receptors when compared directly to theophylline. nih.gov Studies have shown it to be twice as potent as theophylline at this particular receptor subtype. nih.gov This suggests that the benzyl (B1604629) group at the N7 position contributes favorably to the binding interaction at the A1 receptor.

The introduction of substituents at the N7 position of the xanthine core generally leads to a decrease in affinity for adenosine receptors. researchgate.net More specifically, bulky substituents at this position often result in a significant reduction in affinity. nih.gov However, the case of this compound, which exhibits increased potency at A1 receptors, highlights that the nature of the substituent and its interaction with the receptor's binding pocket are critical determinants of the final affinity. nih.gov For A3 receptors, substitutions at the 7-position appear to be better tolerated than at A1 receptors. researchgate.net For instance, both caffeine (B1668208) (1,3,7-trimethylxanthine) and this compound are slightly more potent than theophylline at A3 receptors. researchgate.net

Comparative Potency Against Theophylline at A1 Receptors

Receptor-Effector Coupling Mechanisms

Adenosine receptors exert their physiological effects by coupling to various intracellular effector systems, primarily through the activation of guanine (B1146940) nucleotide-binding proteins (G proteins). mdpi.comnih.gov As an antagonist, this compound blocks the initiation of these cascades by preventing adenosine from binding to the receptor.

One of the most extensively studied effector systems coupled to adenosine receptors is the adenylate cyclase system. nih.gov Adenosine receptors regulate this enzyme's activity indirectly through G proteins. nih.gov A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in adenylate cyclase activity and, consequently, reduced intracellular levels of cyclic AMP (cAMP). nih.govmdpi.com Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), which activate adenylate cyclase and increase cAMP production. nih.govebi.ac.uk

By blocking adenosine binding, this compound prevents the G protein-mediated modulation of adenylate cyclase. For example, at A1 receptors, its antagonistic action would prevent the adenosine-induced inhibition of adenylate cyclase, thereby maintaining or increasing cAMP levels that would otherwise be suppressed. G proteins are heterotrimeric, consisting of α, β, and γ subunits. atspace.org The binding of an agonist to the receptor triggers the exchange of GDP for GTP on the α-subunit, leading to its dissociation from the βγ-dimer and subsequent interaction with effector proteins like adenylate cyclase. atspace.org

Adenosine receptors are also known to couple to various ion channels, a mechanism that can also be influenced by antagonists like this compound. nih.gov For instance, A1 receptors have been shown to increase potassium (K+) conductance in cardiac and neuronal tissues, an effect that is mediated by a pertussis toxin-sensitive G protein. nih.gov This action can be reversed by xanthines. nih.gov By blocking the A1 receptor, this compound would prevent this adenosine-mediated increase in K+ conductance. Additionally, adenosine has been reported to activate chloride channels in the hippocampus. nih.gov While direct studies on this compound's effect on these specific ion channel interactions are not detailed, its general role as an adenosine receptor antagonist implies it would inhibit such adenosine-induced changes in ion channel activity.

Modulation of Adenylate Cyclase Activity via G Proteins

Interactions with Other Neurotransmitter Systems (e.g., Dopamine (B1211576) D2 Receptors)

The dopamine D2 receptor is a critical target for therapeutic interventions in various neurological and psychiatric conditions. nih.gov Antipsychotic efficacy is often linked to the blockade of postsynaptic D2 receptors. kcl.ac.uk While direct studies on this compound's interaction with dopamine D2 receptors are not extensively detailed in the provided search results, the broader class of methylxanthines, to which theophylline belongs, is known to interact with neurotransmitter systems. Theophylline itself is a non-selective antagonist of adenosine receptors, which can indirectly modulate dopaminergic signaling. nih.gov Dopamine agonists have been shown to recognize two states of the D2 receptor, D2high and D2low, in the anterior pituitary. nih.gov The precise binding and functional effects of this compound at the D2 receptor, and whether it exhibits any selectivity for these states, would require further specific investigation.

Influence on Phosphoinositide Metabolism

Phosphoinositides are crucial signaling lipids involved in a multitude of cellular processes, including membrane signaling and trafficking. researchgate.netnih.gov The metabolism of these molecules involves a complex network of kinases and phosphatases that regulate their phosphorylation state. nih.gov Phosphatidylinositol can be phosphorylated at the 3, 4, and 5 positions of the inositol (B14025) ring, creating seven different phosphoinositide derivatives. nih.gov One key reaction in this pathway is the degradation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by phospholipase C (PLC) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). researchgate.net The direct influence of this compound on the enzymes of the phosphoinositide metabolic pathway, such as phosphoinositide kinases or phosphatases, is not specifically elucidated in the provided search results. However, given the interconnectedness of cellular signaling pathways, it is plausible that its primary mechanism of action, such as PDE inhibition, could indirectly affect phosphoinositide turnover.

Phosphodiesterase (PDE) Inhibition

This compound belongs to the xanthine class of compounds, which are known for their non-selective inhibition of phosphodiesterases (PDEs). nih.govnih.gov PDEs are a family of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comrxlist.com By inhibiting these enzymes, non-selective PDE inhibitors prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. rxlist.com This increase in cyclic nucleotide levels results in a variety of physiological effects, including smooth muscle relaxation and bronchodilation. rxlist.comclevelandclinic.org Theophylline, a closely related compound, is characterized as a weak, non-selective PDE inhibitor. nih.gov

The phosphodiesterase family is composed of multiple isoforms with varying substrate specificities and tissue distribution. frontiersin.org PDE4 is specific for cAMP hydrolysis, while PDE5 is specific for cGMP. frontiersin.orgcsic.es Selective inhibitors targeting these isoforms have been developed for various therapeutic applications. nih.gov For instance, PDE5 inhibitors are known to act by competitively binding to the active site of the enzyme, preventing the breakdown of cGMP. nih.gov The binding affinity of this compound to specific PDE isoforms like PDE4 and PDE5 would determine its inhibitory potency and selectivity. Detailed molecular modeling and binding assays would be required to elucidate the precise interactions and affinity values.

PDE7A is another cAMP-specific phosphodiesterase that has emerged as a therapeutic target, particularly in the context of inflammatory and neurological diseases. csic.esnih.gov Inhibition of PDE7 has been shown to increase intracellular cAMP levels, which can modulate inflammatory processes and offer neuroprotective effects. nih.gov Studies have demonstrated that depleting PDE7A can promote the proliferation and neuronal differentiation of neural stem cells through the activation of the cAMP/CREB signaling pathway. nih.gov The specific inhibitory activity of this compound on PDE7A has not been detailed in the provided results, but as a non-selective PDE inhibitor, it may exert some level of activity against this isoform.

The primary consequence of PDE inhibition is the elevation of intracellular cyclic nucleotide levels. mdpi.comcsic.es The balance between the synthesis of cAMP and cGMP by adenylyl and guanylyl cyclases, and their degradation by PDEs, is crucial for maintaining cellular homeostasis and regulating a vast number of physiological processes. frontiersin.orgmdpi.com By blocking the hydrolytic activity of PDEs, inhibitors like this compound cause an accumulation of cAMP and/or cGMP. rxlist.com This increase in second messengers then activates downstream signaling pathways, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG), leading to the ultimate cellular response. frontiersin.orgcsic.es The magnitude of the increase in cyclic nucleotide levels is directly related to the potency and concentration of the PDE inhibitor.

Effects on Specific PDE Family Activities (e.g., PDE7A)

Other Identified Molecular Interactions

Beyond its foundational role as a xanthine derivative, this compound has been investigated for other specific molecular interactions, revealing its potential to engage with key cellular targets implicated in disease pathways. Research has particularly focused on its derivatives as modulators of epigenetic and cell signaling proteins.

Bromodomain-Containing Protein 4 (BRD4) Inhibition

Derivatives of this compound have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein crucial for the regulation of gene transcription. sciencegate.appresearchgate.net BRD4 plays a significant role in various pathological processes, including cancer and inflammation, by binding to acetylated lysine (B10760008) residues on histone proteins and recruiting transcriptional machinery. researchgate.netspandidos-publications.comscbt.com

A study involving a series of 1,7-dibenzyl substituted theophylline derivatives demonstrated their ability to inhibit BRD4 activity. researchgate.net Most of the synthesized compounds exhibited inhibitory activity with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 2.51 to 10.50 µM. sciencegate.appresearchgate.net Notably, certain derivatives displayed significant selectivity for the first bromodomain of BRD4 (BD1) over the second (BD2). For instance, one such derivative, compound 6e , showed an IC50 of 2.51 µM for BD1, making it approximately 20 times more selective for BD1 compared to BD2 (IC50 > 50 µM). sciencegate.appresearchgate.netresearchgate.net This selectivity is significant as the two bromodomains, despite sequence similarity, may have distinct biological roles. researchgate.net

The molecular interaction is believed to involve the theophylline core of the molecule mimicking the natural ligand (acetylated lysine) within the BRD4 binding pocket. researchgate.net The addition of the benzyl group at the 7-position allows the compound to occupy a specific region of the binding pocket, contributing to its inhibitory action. researchgate.net

Table 1: Inhibitory Activity of Selected 1,7-Dibenzyl Theophylline Derivatives against BRD4 Bromodomains

This table presents the half-maximal inhibitory concentrations (IC50) for selected compounds from a research study, illustrating their potency and selectivity for BRD4's first bromodomain (BD1) versus its second bromodomain (BD2).

| Compound | BRD4-BD1 IC50 (µM) | BRD4-BD2 IC50 (µM) | Selectivity (BD2/BD1) |

| 6b | 3.56 | > 50 | > 14.0 |

| 6d | 3.98 | > 50 | > 12.6 |

| 6e | 2.51 | > 50 | > 19.9 |

| 6f | 3.84 | > 50 | > 13.0 |

Data sourced from a study on 1,7-dibenzyl substituted theophylline derivatives. researchgate.net

Modulation of Key Regulatory Proteins and Cellular Pathways

The inhibition of BRD4 by compounds such as this compound derivatives is expected to have significant downstream effects on cellular pathways that control cell proliferation and survival. spandidos-publications.com By preventing BRD4 from binding to chromatin, these inhibitors disrupt the transcription of key genes involved in the cell cycle and apoptosis. spandidos-publications.comnih.gov

BRD4 is a critical regulator of genes that drive cell cycle progression. researchgate.nethaematologica.org Its inhibition has been shown to cause cell cycle arrest, typically by affecting the expression of key regulatory proteins. spandidos-publications.comoncotarget.com

One of the primary targets of BRD4 is the oncogene c-MYC, a transcription factor that promotes cell proliferation. oncotarget.comfrontiersin.org Inhibition of BRD4 leads to the downregulation of c-MYC expression. frontiersin.org Furthermore, BRD4 inhibition can affect the levels of cyclins and cyclin-dependent kinases (CDKs), the core machinery of the cell cycle. immunologyresearchjournal.combioninja.com.aukhanacademy.org For example, BET inhibitors have been shown to affect the expression of Cyclin D1, a protein essential for the transition from the G1 to S phase of the cell cycle. frontiersin.orgimmunologyresearchjournal.com

BRD4 also plays a role in the DNA damage response by regulating genes such as p53 and its downstream target p21. biorxiv.org The p21 protein is a potent CDK inhibitor that can halt the cell cycle, allowing for DNA repair. khanacademy.orgbiorxiv.org Therefore, by modulating BRD4, this compound derivatives can indirectly influence the expression of these critical cell cycle checkpoints.

Inhibition of BRD4 is a recognized strategy for inducing apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comnih.gov BRD4 regulates the transcription of a suite of genes that control the balance between pro-apoptotic and anti-apoptotic signals. nih.gov

BRD4 activity typically promotes cell survival by upregulating the expression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 itself, BCL-xL, and MCL-1. nih.gov It also suppresses the expression of pro-apoptotic proteins like BIM, PUMA, and NOXA. nih.gov Consequently, inhibiting BRD4 with a molecule like a this compound derivative would be expected to shift this balance in favor of apoptosis by decreasing anti-apoptotic protein levels and increasing pro-apoptotic protein levels. nih.gov Studies on other theophylline derivatives have confirmed their ability to induce apoptosis by increasing the critical Bax/Bcl-2 ratio. sciencegate.appresearcher.life An elevated Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis. sgo-iasgo.comresearchgate.net

Furthermore, BRD4 inhibition can lead to the activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov This can occur through the downregulation of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and Survivin, whose expression is partly controlled by BRD4. nih.govmdpi.com The dual effect of downregulating BCL-2 and increasing the cleavage of executioner caspases like caspase-3 and caspase-7 has been observed with dual-targeting BRD4 inhibitors. frontiersin.org

Table 2: Predicted Effects of this compound-mediated BRD4 Inhibition on Key Apoptotic Proteins

This table summarizes the expected modulatory effects on key proteins of the apoptotic pathway resulting from the inhibition of BRD4.

| Protein Family | Protein | Function | Expected Effect of BRD4 Inhibition |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Decrease in expression nih.govfrontiersin.org |

| Bax | Pro-apoptotic | Increase in relative expression (Bax/Bcl-2 ratio) sciencegate.appresearcher.life | |

| Caspases | Caspase-3, -7 | Executioner of apoptosis | Increased cleavage/activation frontiersin.org |

| IAP Family | XIAP, Survivin | Inhibitor of Apoptosis | Decrease in expression nih.gov |

Structure Activity Relationship Sar Studies of 7 Benzyltheophylline and Its Analogs

Methodological Framework for SAR Elucidation

The elucidation of SAR for 7-benzyltheophylline and its analogs involves a systematic approach combining chemical synthesis and biological evaluation. The core of this framework is the synthesis of a diverse library of compounds where specific parts of the this compound molecule are systematically modified. These modifications typically target the xanthine (B1682287) core and the benzyl (B1604629) substituent.

Key methodological steps include:

Systematic Structural Modification: Researchers synthesize analogs by introducing various substituents at different positions of the xanthine ring (N1, N3, and C8) and on the benzyl group. This allows for the assessment of how each modification influences biological activity. researchgate.net

In Vitro Binding Assays: The synthesized compounds are then subjected to in vitro binding assays to determine their affinity and selectivity for different adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). mdpi.com These assays often involve radioligand binding studies where the new compounds compete with a known radiolabeled ligand for binding to the receptor.

Enzyme Inhibition Assays: To evaluate the effect on phosphodiesterases, enzyme inhibition assays are conducted. mdpi.com These assays measure the ability of the compounds to inhibit the activity of different PDE isoenzymes.

Computational Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are frequently employed. researchgate.netwur.nl These computational tools help to rationalize the experimental findings, predict the activity of new compounds, and provide insights into the molecular interactions between the ligands and their biological targets.

Impact of the 7-Benzyl Moiety on Biological Activities

The presence of a benzyl group at the 7-position of the theophylline (B1681296) scaffold significantly influences its pharmacological profile. ontosight.ai This modification can alter the compound's affinity for adenosine receptors and its ability to inhibit phosphodiesterases. ontosight.aiontosight.ai

Influence on Adenosine Receptor Binding Affinity and Selectivity

The substitution at the 7-position of the xanthine core generally has a notable impact on adenosine receptor antagonism. While substitutions at the N1 and C8 positions are often associated with high affinity, modifications at the N7-position can modulate this activity. researchgate.netnih.gov Specifically, the introduction of a benzyl group at the 7-position can influence the compound's interaction with the adenosine receptor binding pocket. ontosight.ai

Studies have shown that while some 7-substituted xanthines can be potent adenosine receptor antagonists, others may exhibit reduced affinity compared to their counterparts with smaller or no substituents at this position. windows.net For instance, replacement of a phenyl ring with a benzyl moiety at the C8 position of the xanthine skeleton has been shown to cause a notable reduction in adenosine receptor affinity. colab.ws

Modulation of Phosphodiesterase Inhibition Profiles

Theophylline and its derivatives are well-known non-selective phosphodiesterase (PDE) inhibitors. nih.gov The introduction of a 7-benzyl group can alter this inhibitory profile. Research has shown that 7-substituted 1-methyl-3-isobutylxanthines can exhibit varying degrees of inhibition against different PDE isoenzymes. researchgate.net For example, 7-benzyl-IBMX has been identified as an active receptor antagonist and a selective inhibitor of a brain calcium-dependent PDE. nih.gov The nature of the substituent on the 7-benzyl moiety can further refine this selectivity. For instance, the substitution of electron-withdrawing or electron-donating groups on the 7-benzyl group was found to reduce the effectiveness of the compounds as inhibitors of a specific PDE peak. researchgate.net

Substituent Effects on Xanthine Core Modifications

Role of Substitutions at the 1-, 3-, and 7-Positions

Substitutions at the N1, N3, and N7 positions of the xanthine ring are critical for modulating affinity and selectivity for adenosine receptors. nih.gov

N1-Position: Substitution at the N1-position is often considered important for high affinity and selectivity towards adenosine receptors. researchgate.net For A1 and A2A adenosine receptor subtypes, a 1-benzyl residue has been found to be optimal. nih.gov

N3-Position: Modifications at the N3-position can also influence biological activity. researchgate.net

N7-Position: As previously discussed, substitutions at the N7-position can decrease adenosine receptor antagonism. researchgate.net For example, the theophylline derivative doxofylline, which has a 1,3-dioxolan-2-ylmethyl group at the 7-position, is virtually inactive at A1 and A2A adenosine receptors. nih.gov

The interplay between substituents at these positions is complex. For instance, in some 8-phenylxanthine (B3062520) analogs, a larger alkyl group at the N1-position compared to the N3-position was found to favor affinity at the human A2B receptor. nih.gov

Table 1: Effect of Xanthine Core Substitutions on Adenosine Receptor Affinity Created by AI, data sourced from research findings.

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Propylxanthine (B20157) | Propyl | H | H | High affinity for human A2B receptor. | nih.gov |

| 3-Propylxanthine | H | Propyl | H | Less potent than 1-propylxanthine at human A2B receptor, but more selective. | nih.gov |

| Doxofylline | Methyl | Methyl | 1,3-dioxolan-2-ylmethyl | Virtually inactive at A1 and A2A adenosine receptors. | nih.gov |

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | H | Favored affinity at human A2B receptor. | nih.gov |

Effects of Substitutions on the Benzyl Group

Modifying the benzyl group itself through the introduction of various substituents can fine-tune the biological activity of this compound analogs. The nature and position of these substituents on the phenyl ring can significantly impact both adenosine receptor affinity and phosphodiesterase inhibition. colab.ws

For example, a study on a series of 8-(p-substituted-phenyl/benzyl)xanthines demonstrated that the nature of the substituent at the para-position of the 8-benzyl group remarkably affects the binding affinity and selectivity for different adenosine receptor subtypes. colab.ws Similarly, research on PDE inhibition has shown that substitutions on the 7-benzyl moiety can alter the potency and selectivity of the compounds. researchgate.net For instance, while a chlorobenzyl substitution slightly increased potency, it did not enhance selectivity between different PDE peaks. researchgate.net

Table 2: Impact of Benzyl Group Substitutions on Biological Activity Created by AI, data sourced from research findings.

| Parent Compound | Benzyl Group Substitution | Effect on Activity | Reference |

|---|---|---|---|

| 7-Benzyl-1-methyl-3-isobutylxanthine | None | Active adenosine receptor antagonist, selective PDE inhibitor. | researchgate.netnih.gov |

| 7-Benzyl-1-methyl-3-isobutylxanthine | Electron-withdrawing or electron-donating groups | Reduced PDE inhibition effectiveness. | researchgate.net |

| 7-Benzyl-1-methyl-3-isobutylxanthine | Chlorobenzyl | Slightly increased PDE inhibition potency, no change in selectivity. | researchgate.net |

| 8-Benzylxanthine | Para-substituents | Remarkably affects adenosine receptor binding affinity and selectivity. | colab.ws |

Structural Determinants of Cellular Responses in Theophylline Analogs

The cellular activity of theophylline and its derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a lead compound and evaluate the resulting impact on biological activity, have been instrumental in elucidating the key determinants for the cellular responses elicited by theophylline analogs. These studies are crucial for the rational design of new compounds with enhanced potency and selectivity.

Research into the SAR of theophylline analogs has revealed that substitutions at various positions on the xanthine scaffold significantly influence their biological effects. For instance, in the context of anticancer activity, modifications at the N1 and N3 positions have been shown to be critical for the inhibitory effects on neoplastic transformation. Studies have indicated that increasing the length of the alkyl chains at these positions can enhance the potency of the compounds. Conversely, the substituent at the N7 position has been found to be less critical for this particular activity.

A significant advancement in understanding the SAR of theophylline derivatives has come from the synthesis and biological evaluation of 1,7-dibenzyl substituted theophylline analogs as selective inhibitors of the bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of gene expression and is a validated target in several cancers. In these studies, the theophylline core was utilized as a scaffold to mimic the acetylated lysine (B10760008) (KAc) that is recognized by bromodomains.

The introduction of a benzyl group at the 7-position of the theophylline ring was a key design element. This substitution was intended to occupy the WPF (Tryptophan-Proline-Phenylalanine) pocket of the first bromodomain of BRD4 (BRD4-BD1). Further optimization led to the synthesis of a series of 1,7-dibenzyl substituted theophylline derivatives.

The biological evaluation of these compounds involved assessing their inhibitory activity against BRD4. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the biological process by 50%, was determined for a series of these analogs. The data revealed that many of the synthesized compounds exhibited detectable activity, with IC50 values in the micromolar range.

Notably, compound 6e from this series demonstrated significant selectivity for BRD4-BD1 over the second bromodomain (BRD4-BD2). It showed an IC50 of 2.51 µM for BRD4-BD1, while its activity against BRD4-BD2 was greater than 50 µM, indicating a selectivity of over 20-fold. researchgate.net Molecular docking studies suggested that this selectivity might be attributed to a crucial interaction with the Ile146 residue in BRD4-BD1. researchgate.net

The detailed research findings for a selection of these 1,7-dibenzyl substituted theophylline derivatives are presented in the interactive data table below. This data highlights the impact of different substituents on the benzyl rings at the 1 and 7 positions on the inhibitory activity against BRD4-BD1.

Interactive Data Table: Inhibitory Activity of 1,7-Dibenzyl Theophylline Analogs against BRD4-BD1

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) for BRD4-BD1 researchgate.net |

|---|---|---|---|

| 6a | H | H | 10.50 |

| 6b | H | 4-F | 7.89 |

| 6c | H | 4-Cl | 6.43 |

| 6d | H | 4-Br | 5.87 |

| 6e | H | 4-CH3 | 2.51 |

| 6f | 4-F | H | 9.53 |

| 6g | 4-F | 4-F | 6.77 |

| 6h | 4-F | 4-Cl | 5.32 |

| 6i | 4-F | 4-Br | 4.88 |

| 6j | 4-F | 4-CH3 | 3.15 |

These findings underscore the importance of the substituents on the benzyl groups in determining the cellular response, in this case, the inhibition of BRD4. The data clearly shows that even minor changes, such as the addition of a methyl or a halogen group to the phenyl ring of the benzyl substituent, can significantly alter the inhibitory potency of the compound. This detailed SAR information provides a valuable foundation for the future design of more potent and selective theophylline-based therapeutic agents.

In Vitro Biochemical and Cellular Investigations

Receptor Binding Assays and Characterization

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a ligand for its target. For 7-Benzyltheophylline, these assays have been instrumental in identifying its primary molecular targets.

Competitive Radioligand Binding Methodologies

Competitive radioligand binding assays are a standard and robust method used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. nih.gov This technique involves incubating a source of receptors (e.g., cell membranes from tissue homogenates or transfected cell lines) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound. nih.gov

The unlabeled compound competes with the radioligand for the same binding site on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve is generated. This curve illustrates the ability of the unlabeled ligand to displace the radioligand. The concentration at which the test compound displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). researchgate.net This IC₅₀ value is a measure of the compound's potency in the specific experimental conditions.

Determination of Ligand Affinity (Ki) and Receptor Concentration (Bmax)

While the IC₅₀ value indicates potency, the equilibrium dissociation constant (Kᵢ) is a more absolute measure of ligand affinity, independent of the assay conditions like radioligand concentration. The Kᵢ for a competitive inhibitor like this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. googleapis.com A lower Kᵢ value signifies a higher binding affinity.

Separately, saturation binding experiments are performed to determine the total density of receptors (Bₘₐₓ) in a given tissue or cell preparation and the dissociation constant (Kₑ) of the radioligand itself. nih.gov In these assays, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. nih.gov The Bₘₐₓ represents the maximum number of binding sites and is typically expressed as fmol/mg of protein or sites per cell. It is important to note that Bₘₐₓ is a characteristic of the biological sample, not the ligand.

For this compound, studies have shown it acts as an antagonist at adenosine (B11128) receptors. It is reported to be approximately twofold more potent than its parent compound, theophylline (B1681296), at A₁ adenosine receptors. nih.gov It is also described as being slightly more potent than theophylline at A₃ adenosine receptors. googleapis.com

| Receptor Subtype | Species/Tissue | Radioligand | Kᵢ Value (this compound) | Reference |

|---|---|---|---|---|

| Adenosine A₁ | Rat Brain Cortical Membranes | [³H]PIA or [³H]CHA | Qualitatively 2x more potent than Theophylline | nih.gov |

| Adenosine A₃ | Rat Transfected CHO Cells | [¹²⁵I]APNEA | Qualitatively more potent than Theophylline | googleapis.com |

Table 1: Documented Receptor Binding Characteristics for this compound. Specific Kᵢ values from primary literature were not available for direct citation.

Kinetic Binding Studies to Assess Association and Dissociation Rates

Beyond affinity (how tightly a ligand binds), binding kinetics describe how quickly a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). These parameters can be crucial for understanding a drug's duration of action in vivo; a slow kₒff, for example, can lead to a long residence time at the receptor and prolonged pharmacological effects.

These rates can be measured using techniques like kinetic radioligand binding assays or label-free technologies such as Surface Plasmon Resonance (SPR). In a kinetic binding assay, the binding of a radioligand is measured over time to determine the observed rate of association (kₒₑₛ). Dissociation is measured by first allowing the system to reach equilibrium and then initiating a process (e.g., adding a high concentration of an unlabeled competitor) that prevents re-binding of the radioligand, allowing the measurement of its dissociation over time.

Specific kinetic binding data for this compound were not found in the reviewed literature. Such studies would be valuable to fully characterize its interaction with adenosine receptor subtypes.

| Kinetic Parameter | Symbol | Definition |

|---|---|---|

| Association Rate Constant | kₒₙ (or kₐ) | The rate at which the ligand binds to the receptor. Units: M⁻¹s⁻¹. |

| Dissociation Rate Constant | kₒff (or kₑ) | The rate at which the ligand-receptor complex dissociates. Units: s⁻¹. |

| Equilibrium Dissociation Constant | Kₑ | A measure of affinity, calculated as kₒff/kₒₙ. Units: M. |

| Residence Time | 1/kₒff | The average time a ligand remains bound to its receptor. Units: s. |

Table 2: Key Parameters in Kinetic Binding Studies.

Examination of Receptor-Induced Conformational Changes

G protein-coupled receptors (GPCRs), such as adenosine receptors, exist in multiple conformational states. Agonist binding stabilizes an active conformation that facilitates G protein coupling and downstream signaling. Conversely, antagonists like this compound typically bind to the receptor without inducing this active conformation; they may stabilize an inactive state, thereby blocking agonist-induced activation. nih.gov

The binding of a ligand can induce or select for specific receptor conformations. These subtle structural changes can be investigated using advanced biophysical techniques. Methods like Fluorescence Resonance Energy Transfer (FRET) can monitor distance changes between fluorescently labeled parts of the receptor or between the receptor and a G protein upon ligand binding. While detailed structural studies like X-ray crystallography can provide high-resolution snapshots of the receptor bound to a ligand, such specific conformational data for this compound are not currently available.

Binding Studies with Protein Receptors

Based on competitive binding assays, the primary protein receptors for this compound are subtypes of the adenosine receptor family, which are G protein-coupled receptors. nih.govgoogleapis.com

A₁ Adenosine Receptors: Studies indicate that this compound is an effective antagonist at A₁ receptors, demonstrating higher potency than theophylline. A₁ receptors are widely expressed, including in the brain, heart, and adipose tissue, and are typically coupled to inhibitory G proteins (Gᵢ), leading to the inhibition of adenylyl cyclase upon activation. nih.gov

A₃ Adenosine Receptors: this compound also shows activity at A₃ receptors, where it is slightly more potent than theophylline. googleapis.com Like A₁ receptors, A₃ receptors are coupled to Gᵢ proteins and their activation inhibits adenylyl cyclase. googleapis.com

Its activity at other adenosine receptor subtypes (A₂ₐ and A₂ₑ) has been less characterized but, as a xanthine (B1682287) derivative, it is likely to possess some level of antagonist activity at these sites as well.

Enzyme Activity Assays

Xanthine derivatives, including theophylline and caffeine (B1668208), are well-known inhibitors of cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the hydrolysis and degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, xanthines can increase intracellular levels of these second messengers, leading to various physiological effects.

Enzyme activity assays are performed to quantify the inhibitory potential of a compound like this compound against specific PDE isozymes. A typical in vitro assay involves incubating the purified enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor. The rate of product formation (AMP or GMP) is then measured, often using fluorescence-, luminescence-, or radio-based methods. The results are used to calculate an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

While it is plausible that this compound inhibits various PDE isoforms, specific IC₅₀ values from dedicated screening studies were not found in the reviewed literature.

| Enzyme Family | Substrate(s) | Potential Effect of Inhibition by this compound |

|---|---|---|

| Phosphodiesterases (PDEs) | cAMP, cGMP | Increase in intracellular levels of cAMP and/or cGMP. |

Table 3: Potential Enzyme Target for this compound.

Adenylate Cyclase Activity Modulation Assays

Cellular Pathway Analysis

The modulation of adenosine receptors and inhibition of phosphodiesterases by this compound can trigger a cascade of effects at the sub-cellular and cellular levels. The stability and turnover of proteins, a crucial aspect of maintaining cellular homeostasis, can be influenced by general mechanisms at the cellular level. nih.gov The localization of proteins to different subcellular compartments, such as the mitochondria or endoplasmic reticulum, can significantly affect their stability and half-life. nih.gov

Furthermore, interactions between organelles, such as between the endoplasmic reticulum and mitochondria, are vital for cellular communication through the exchange of metabolites and regulation of mitochondrial metabolism and division. nih.gov By altering intracellular signaling through pathways like the cAMP-PKA pathway (downstream of adenylate cyclase and PDE activity), compounds like this compound can potentially influence these fundamental cellular processes, including protein homeostasis and organelle interaction, although direct studies on this compound's impact on these specific phenomena are not specified.

Recent research has identified derivatives of theophylline as inhibitors of bromodomains, specifically Bromodomain-containing protein 4 (BRD4), an epigenetic reader recognized as a therapeutic target. researchgate.net A study focused on a series of 1,7-dibenzyl substituted theophylline derivatives revealed their activity as BRD4 inhibitors. researchgate.net

These compounds were evaluated for their ability to inhibit the two bromodomains of BRD4, BD1 and BD2. The findings indicated that most of the synthesized compounds displayed detectable activity, with one compound, 6e , showing significant selectivity. It inhibited BRD4-BD1 with an IC50 value of 2.51 µM, which was over 20 times more potent than its inhibition of BRD4-BD2 (IC50 > 50 µM). researchgate.net Other compounds in the series also demonstrated favorable selectivity for BRD4-BD1. researchgate.net Molecular docking studies suggested that the residue Ile146 in the BRD4-BD1 binding pocket might be crucial for this observed selectivity. researchgate.net

| Compound | BRD4-BD1 IC50 (µM) | BRD4-BD2 IC50 (µM) | Selectivity (BD2/BD1) |

|---|---|---|---|

| 6b | Data not available in source | > 50 | Data not available in source |

| 6c | Data not available in source | > 50 | Data not available in source |

| 6d | Data not available in source | > 50 | Data not available in source |

| 6e | 2.51 | > 50 | > 20 |

| 6f | Data not available in source | > 50 | Data not available in source |

| 6j | Data not available in source | > 50 | Data not available in source |

| 8a | Data not available in source | > 50 | Data not available in source |

The processes of cell cycle progression and apoptosis (programmed cell death) are intricately linked and essential for maintaining tissue homeostasis. numberanalytics.comnih.gov Dysregulation of these processes is a hallmark of many diseases, including cancer. mdpi.com The cell cycle is controlled by checkpoints, such as the G1/S and G2/M boundaries, which are regulated by proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com

Cellular stressors, including DNA damage, can activate signaling networks that lead to either cell cycle arrest to allow for repair or apoptosis if the damage is irreparable. numberanalytics.commdpi.com The inhibition of certain cellular targets can directly trigger apoptosis. For example, research has shown that the inhibition of BET bromodomains, such as BRD4, can induce apoptosis in cancer cells. nih.gov This occurs through the induction of pro-apoptotic proteins like Bim. nih.gov Given that derivatives of this compound have been identified as BRD4 inhibitors, this suggests a potential mechanism by which they could influence cell viability by shifting the balance between anti- and pro-apoptotic molecules in favor of apoptosis. researchgate.netnih.gov

The ability of a compound to cross cellular membranes is fundamental to its biological activity. While extensive modern permeability studies specifically for this compound are not detailed, historical pharmaceutical literature provides context on its preparation and hints at early considerations of cell permeability. archive.org

Modern in vitro methods for assessing cellular uptake and permeability often utilize cultured cell monolayers, such as the human brain endothelial cell line hCMEC/D3, as a model for biological barriers. unimib.itnih.gov These studies can measure the transport of a compound across the cell layer, elucidating mechanisms such as passive diffusion or receptor-mediated transcytosis. nih.gov For instance, studies with liposomes use fluorescent tags to measure uptake and transport, revealing whether vesicles are transported intact or if their contents are released into the cell. unimib.itnih.gov Such assays would be instrumental in quantitatively determining the cellular uptake and permeability characteristics of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the interaction between a ligand and a protein at the atomic level, providing a model of the ligand-receptor complex.

In the context of 7-Benzyltheophylline, molecular docking studies have been instrumental in elucidating its binding modes with various protein targets. For instance, research has utilized molecular docking to analyze the interaction of 7-benzyl substituted theophylline (B1681296) derivatives with bromodomain-containing protein 4 (BRD4), a key epigenetic reader. researchgate.net These studies help in visualizing how the benzyl (B1604629) group at the 7-position of the theophylline core can occupy specific pockets within the protein's binding site. researchgate.net The insights gained from such docking analyses are crucial for the rational design of more potent and selective inhibitors.

Prediction of Binding Patterns and Key Residue Interactions (e.g., BRD4)

Molecular docking allows for the detailed prediction of binding patterns and the identification of key amino acid residues that are crucial for the ligand-target interaction. In the case of this compound derivatives targeting BRD4, docking analyses have successfully predicted how these compounds fit into the binding pocket. researchgate.net

Specifically, studies on 1,7-dibenzyl substituted theophylline derivatives have shown that the benzyl group at the 7-position can occupy the WPF (Trp81, Pro82, and Phe83) region of the first bromodomain of BRD4 (BD1). researchgate.net The theophylline core itself acts as a mimic of the natural ligand, acetylated lysine (B10760008) (KAc). researchgate.net Furthermore, molecular docking of a particularly selective compound from this series, compound 6e, suggested that the interaction with the residue Ile146 might be critical for its observed selectivity for BD1 over the second bromodomain (BD2). researchgate.net This level of detail is invaluable for understanding the structural basis of selectivity and for guiding the synthesis of new derivatives with improved properties. researchgate.net

Table 1: Predicted Key Residue Interactions for a 1,7-dibenzyl substituted theophylline derivative (compound 6e) with BRD4-BD1

| Interacting Residue | Type of Interaction |

|---|---|

| Trp81 | Hydrophobic |

| Pro82 | Hydrophobic |

| Phe83 | Hydrophobic |

| Ile146 | Crucial for BD1 selectivity |

Data sourced from molecular docking analyses of 1,7-dibenzyl substituted theophylline derivatives with BRD4-BD1. researchgate.net

Mechanistic Insights through Computational Analysis

Computational analysis extends beyond static docking to provide deeper mechanistic insights into how a molecule exerts its biological effects. hku.hkchemrxiv.orgchemrxiv.orgnih.gov These methods can model the dynamic nature of molecular interactions and simulate complex biological processes.

While specific mechanistic studies focused solely on this compound are not extensively detailed in the provided search results, the broader context of xanthine (B1682287) derivatives and their targets offers a framework for understanding its potential mechanisms. For example, theophylline, the parent compound, is known to be a competitive inhibitor of phosphodiesterase (PDE) and a non-selective antagonist of adenosine (B11128) receptors. lookchem.com Computational studies on theophylline's interaction with PDE have revealed that it binds within a subpocket of the active site, forming hydrophobic bonds with a phenylalanine and a valine residue, and hydrogen bonds with a tyrosine and a glutamine. lookchem.com

Given that this compound is a derivative of theophylline, it is plausible that it shares similar mechanistic features, although the addition of the benzyl group likely modifies its interaction profile and selectivity. Computational analysis can help to dissect these differences and provide a rationale for the observed pharmacological properties of this compound, such as its increased potency at A1 adenosine receptors compared to theophylline. nih.gov

Prediction of Ligand-Receptor Affinity

A critical application of computational chemistry is the prediction of ligand-receptor binding affinity, which is a key determinant of a drug's potency. nih.govarxiv.orgnih.govplos.org Various computational methods, ranging from scoring functions in molecular docking to more rigorous free energy calculations, are employed for this purpose. nih.govresearchgate.net

For this compound, computational approaches can be used to estimate its binding affinity for different receptors. For instance, while experimental data shows that this compound is slightly more potent at A3 adenosine receptors than its parent compound, theophylline, computational models can help to explain this observation at a molecular level. google.comresearchgate.net By calculating the binding free energy of this compound in complex with the A3 receptor, researchers can correlate structural features with binding strength. These predictive models are particularly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. nih.gov

Table 2: Comparative Potency of Theophylline and this compound at Adenosine Receptors

| Compound | Target Receptor | Relative Potency |

|---|---|---|

| Theophylline | A1 Adenosine Receptor | Baseline |

| This compound | A1 Adenosine Receptor | 2-fold more potent than theophylline nih.gov |

| Theophylline | A3 Adenosine Receptor | Baseline |

| This compound | A3 Adenosine Receptor | Slightly more potent than theophylline google.comresearchgate.net |

This table is based on experimental findings that can be rationalized and predicted through computational affinity studies.

Development and Application of Computational Tools for Molecular Analysis

The field of computational chemistry is continuously evolving, with the development of new tools and methodologies for more accurate molecular analysis. semanticscholar.org These advancements include improved algorithms for molecular dynamics simulations, enhanced force fields, and the application of machine learning and artificial intelligence to predict molecular properties. researchgate.netresearchgate.net

The study of this compound and its derivatives benefits from these advancements. For example, the use of hierarchical virtual screening, which combines pharmacophore modeling, molecular docking, and molecular dynamics simulations, has been applied to identify potential BRD4 inhibitors. researchgate.net While this specific study did not focus on this compound itself, the methodology is directly applicable to it. Such integrated computational approaches allow for a more comprehensive analysis of ligand-receptor interactions, from initial screening to detailed mechanistic investigation. The development of more sophisticated computational tools will undoubtedly continue to play a crucial role in unraveling the complex pharmacology of compounds like this compound. researchgate.net

In Vitro and Cellular Metabolic Pathway Investigations

Examination of Theophylline (B1681296) Core Metabolism

Theophylline is predominantly metabolized in the liver by the cytochrome P450 (CYP) microsomal enzyme system, with approximately 90% of the compound being altered in adults. pharmgkb.orgatsjournals.org The rate of metabolism can vary significantly among individuals due to genetic polymorphisms and the influence of external factors. atsjournals.org The primary enzymatic pathways involved are N-demethylation and C(8)-oxidation, which convert theophylline into more water-soluble compounds for excretion. pharmgkb.orgdrugbank.com

N-demethylation is a key metabolic route for theophylline, involving the removal of methyl groups from the nitrogen atoms at the N-1 and N-3 positions of the xanthine (B1682287) ring. pharmgkb.orgnih.gov This process results in the formation of two primary metabolites: 1-methylxanthine (B19228) and 3-methylxanthine (B41622). pharmgkb.orgasm.org The enzyme primarily responsible for catalyzing these N-demethylation reactions is Cytochrome P450 1A2 (CYP1A2). pharmgkb.orgpharmgkb.orgnih.gov In some bacterial systems, such as Pseudomonas putida, distinct enzymes have been identified that specifically catalyze N-demethylation at the N-1 and N-3 positions. d-nb.inforesearchgate.net While 3-methylxanthine possesses some pharmacological activity, it is considerably less potent than the parent compound, theophylline. pharmgkb.org

The principal metabolic pathway for theophylline is C(8)-oxidation, which accounts for the biotransformation of the majority of the parent drug. pharmgkb.org This reaction involves the hydroxylation of the carbon atom at the 8th position of the purine (B94841) structure, leading to the formation of 1,3-dimethyluric acid. pharmgkb.orgpharmgkb.orgnih.gov

Several cytochrome P450 isoenzymes have been implicated in this pathway. CYP1A2 is a major contributor to the 8-hydroxylation of theophylline. pharmgkb.orgnih.gov Additionally, CYP2E1 is involved, particularly at higher concentrations of theophylline, acting as a low-affinity, high-capacity enzyme in this metabolic process. atsjournals.orgnih.gov In cellular environments lacking CYP enzymes, it has been proposed that xanthine oxidase (XDH) may catalyze this oxidation step. pharmgkb.orgpharmgkb.org The resulting metabolite, 1,3-dimethyluric acid, is inactive and readily excreted. pharmgkb.org

| Pathway | Metabolite(s) | Primary Enzymes Involved | Notes |

|---|---|---|---|

| N-Demethylation | 1-Methylxanthine, 3-Methylxanthine | CYP1A2 | A secondary pathway responsible for 13-39% of metabolism. pharmgkb.org |

| C(8)-Oxidation | 1,3-Dimethyluric Acid | CYP1A2, CYP2E1, Xanthine Oxidase (XDH) | The primary metabolic route, accounting for up to 80% of metabolism. pharmgkb.org |

N-Demethylation Pathways

Investigation of Metabolic Changes in Cellular Systems

The introduction of a compound like 7-Benzyltheophylline into a biological system can induce a variety of metabolic changes within cells as they adapt to the xenobiotic presence. ox.ac.ukmdpi.com These adaptations, often termed metabolic reprogramming, are crucial for cell survival and function. researchgate.net

Research on 7,8-disubstituted theophylline derivatives, structurally related to this compound, has provided direct insight into their effects at a cellular level. derpharmachemica.com One study evaluated the impact of newly synthesized derivatives on isolated rat hepatocytes and liver microsomes. The findings indicated that certain derivatives could induce toxic effects, measured by an increase in the production of malondialdehyde, a marker of oxidative stress. derpharmachemica.com Specifically, one derivative led to a 52% increase in malondialdehyde production in microsomes compared to the control. derpharmachemica.com When tested on isolated hepatocytes, different derivatives showed varying levels of toxicity, highlighting how structural modifications to the theophylline core can significantly alter their interaction with cellular metabolic machinery. derpharmachemica.com

Such investigations are critical as metabolic alterations are a hallmark of various cellular states, including carcinogenesis, where cells undergo profound changes in nutrient utilization and energy production to support proliferation and survival. ox.ac.ukresearchgate.netnih.gov

Methodologies for Metabolomic Analysis (e.g., GC-MS, NMR)

To investigate the metabolic fate of compounds like this compound and the cellular changes they induce, researchers employ powerful analytical techniques capable of identifying and quantifying a wide array of metabolites in complex biological samples. azolifesciences.comnih.gov Among the most established and robust of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govinformaticsjournals.co.inmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used extensively in metabolomics. azolifesciences.comnih.gov It excels at separating and analyzing volatile and semi-volatile small molecules. lcms.cz In a typical GC-MS analysis, metabolites from a biological sample are first chemically modified (derivatized) to increase their volatility. nih.gov The sample is then vaporized and passed through a long capillary column (the gas chromatograph), which separates the components based on their boiling points and interactions with the column's stationary phase. azolifesciences.com As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique spectral fingerprint for identification. lcms.cz This method has been successfully used to study theophylline metabolites in biological fluids like plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone of metabolomics, offering a non-destructive and highly reproducible method for analysis. nih.govnih.gov NMR works by placing a sample in a strong magnetic field and probing the nuclei of atoms (typically hydrogen, ¹H) with radio waves. The nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by their local chemical environment. This provides detailed structural information about the metabolites present, allowing for their identification and quantification. informaticsjournals.co.in ¹H-NMR has been used to analyze the metabolic profiles of patients, where it successfully identified theophylline among numerous other metabolites in plasma samples. nih.gov

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

|---|---|---|

| Principle | Separates volatile compounds followed by mass-based detection. azolifesciences.com | Detects the magnetic properties of atomic nuclei to elucidate molecular structure. nih.gov |

| Sensitivity | High (picomole to femtomole range). informaticsjournals.co.in | Lower (micromolar to millimolar range). nih.gov |

| Sample Preparation | Often requires chemical derivatization to increase volatility. nih.gov | Minimal preparation required; non-destructive. nih.gov |

| Information Provided | Provides fragmentation patterns for compound identification via spectral libraries. lcms.cz | Provides detailed structural information and precise quantification. informaticsjournals.co.in |

| Application | Ideal for volatile organic compounds, fatty acids, and amino acids. azolifesciences.com | Excellent for highly abundant metabolites in complex mixtures like biofluids. nih.gov |

Advanced Analytical Techniques in 7 Benzyltheophylline Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed molecular characterization of 7-benzyltheophylline, offering insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals reveal the connectivity and chemical environment of hydrogen atoms. For this compound, the spectrum would characteristically show signals for the aromatic protons of the benzyl (B1604629) group and the theophylline (B1681296) core, as well as the methylene (B1212753) protons of the benzyl group. The chemical shifts are influenced by the electron-withdrawing effects of the xanthine (B1682287) ring and the aromatic benzyl substituent. msu.edu

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic). msu.edu

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.40 | Multiplet | Phenyl protons |

| ¹H | 5.50 | Singlet | Methylene (CH₂) protons |

| ¹H | 7.80 | Singlet | H-8 proton of theophylline |

| ¹H | 3.40 | Singlet | N-CH₃ protons |

| ¹H | 3.20 | Singlet | N-CH₃ protons |

| ¹³C | 170 | Singlet | Carbonyl (C=O) carbons |

| ¹³C | 155 | Singlet | C4 and C5 carbons of theophylline |

| ¹³C | 151 | Singlet | C2 and C6 carbons of theophylline |

| ¹³C | 142 | Singlet | C8 carbon of theophylline |

| ¹³C | 135 | Singlet | Quaternary phenyl carbon |

| ¹³C | 127-129 | Multiplet | Phenyl carbons |

| ¹³C | 50 | Singlet | Methylene (CH₂) carbon |

| ¹³C | 29 | Singlet | N-CH₃ carbons |

| ¹³C | 27 | Singlet | N-CH₃ carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com In the case of this compound, the IR spectrum provides a unique "fingerprint" corresponding to its molecular structure. specac.com

Key characteristic absorption bands for this compound would include:

C=O Stretching: Strong absorptions corresponding to the two carbonyl groups in the theophylline ring, typically appearing in the region of 1650-1750 cm⁻¹. specac.com

C-N Stretching: Bands associated with the carbon-nitrogen bonds within the heterocyclic and amine structures. specac.com

C-H Stretching: Signals for the aromatic C-H bonds of the benzyl group and the aliphatic C-H bonds of the methyl and methylene groups. libretexts.org Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzyl ring. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1650 - 1750 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |

| C-N | Stretch | 1000 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Chromatographic Techniques